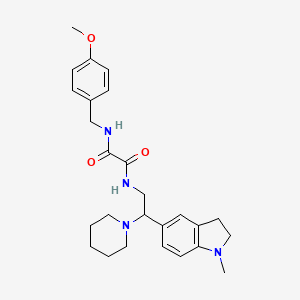

N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O3/c1-29-15-12-21-16-20(8-11-23(21)29)24(30-13-4-3-5-14-30)18-28-26(32)25(31)27-17-19-6-9-22(33-2)10-7-19/h6-11,16,24H,3-5,12-15,17-18H2,1-2H3,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHOPWQHTAKXSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its complex structure which includes an oxalamide functional group. This compound has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 450.6 g/mol. The presence of the methoxy group and piperidine ring contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C26H34N4O |

| Molecular Weight | 450.6 g/mol |

| Structure Features | Oxalamide, Indoline, Piperidine |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The oxalamide functional group is known for forming hydrogen bonds, which enhances binding affinity to target sites. Preliminary studies suggest that this compound may modulate neurokinin receptors, which are implicated in neuropsychiatric disorders.

Pharmacological Studies

Research indicates that modifications in the side chains of similar compounds can significantly influence their biological activity. For instance, compounds with similar structures have been evaluated for their inhibitory effects on neurokinin receptors and other targets.

Case Studies

- Neurokinin Receptor Binding : A study assessing the binding affinity of related oxalamide derivatives found that structural modifications led to varying levels of receptor affinity, suggesting that this compound could be optimized for enhanced pharmacological effects.

- Influenza Virus Inhibition : In a related study on oxalamide derivatives, compounds were designed as inhibitors against neuraminidase (NA), a key enzyme in the influenza virus lifecycle. One derivative showed an IC50 value of 0.09 μM, indicating potent inhibitory activity. While this specific study did not test our compound directly, it highlights the potential for similar structural compounds to exhibit significant biological activity against viral targets.

Comparison with Similar Compounds

Structural Comparison with Similar Oxalamide Compounds

The structural uniqueness of this compound lies in its substitution pattern. Below is a comparison with structurally related oxalamides:

Table 1: Structural Comparison of Oxalamide Derivatives

Key Observations :

- Substituent Effects : The 4-methoxybenzyl group in the target compound enhances aromatic interactions, while the indoline-piperidine-ethyl chain likely contributes to conformational flexibility and receptor binding .

- Synthetic Challenges : Derivatives with bulky N2 substituents (e.g., indoline-piperidine) often exhibit lower yields (e.g., 23–33% in ) compared to simpler analogs .

Pharmacological and Toxicological Comparisons

Key Findings :

- However, oxalamides like S336 demonstrate low toxicity due to stable amide bonds and rapid hepatic clearance .

- Metabolic Stability : Unlike S336, which resists amide hydrolysis, the target compound’s piperidine group could undergo N-dealkylation, altering its pharmacokinetic profile .

Table 3: Physicochemical Data for Selected Oxalamides

| Compound | Molecular Weight | LogP (Predicted) | Solubility |

|---|---|---|---|

| Target Compound | ~451.6 (estimated) | ~3.5 (moderately lipophilic) | Low aqueous solubility due to aromatic/heterocyclic groups. |

| S336 | 373.4 | 2.8 | Higher solubility due to pyridyl group. |

| CAS 922557-45-7 | 451.6 | 3.1 | Similar to target compound; 4-methylpiperazine may improve solubility. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with commercially available intermediates such as 5-bromo-1-indanone. Key steps include alkylation of the piperidine moiety, coupling with the methoxybenzyl group via oxalamide linkages, and purification using normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients). Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : To verify proton environments and connectivity, particularly for the methoxybenzyl (δ ~3.8 ppm for OCH₃) and indoline aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

- Melting Point (MP) and Rf Values : Cross-referenced with literature data (e.g., MP 215–217°C for analogous oxalamides) .

Q. What methodologies are recommended for assessing the purity and stability of this compound under various storage conditions?

- Methodological Answer :

- HPLC/Purity Analysis : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) .

- Storage Guidelines : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Precautionary codes (e.g., P210: "Keep away from heat/sparks/open flames") are critical for lab safety .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound, particularly in targeting specific receptor interactions?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement assays (e.g., ³H-labeled ligands) to assess affinity for targets like histamine H1/H4 receptors, given structural similarities to dual H1/H4 ligands .

- Functional Assays : Measure cAMP inhibition or calcium flux in cells expressing GPCRs (e.g., histamine receptors) to evaluate antagonist/agonist activity .

- In Vivo Models : Employ murine models for inflammation or CNS disorders, with dose-response studies (e.g., 1–50 mg/kg, oral/IP) to assess efficacy and toxicity .

Q. What strategies should be employed to resolve contradictions in experimental data related to the biological efficacy of this compound across different studies?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple methods (e.g., in vitro binding data vs. in vivo efficacy) .

- Longitudinal Analysis : Track outcomes over time (e.g., 1-week vs. 1-year intervals) to distinguish short-term adaptive responses from long-term detrimental effects .

- Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., batch-to-batch synthesis variability) .

Q. What approaches are effective in elucidating the structure-activity relationship (SAR) of this compound to guide further molecular optimization?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, piperidine → pyrrolidine) and test activity. For example, replacing 4-methoxybenzyl with 4-chloro-3-fluorophenyl in analogous oxalamides increased receptor binding affinity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptor active sites. Focus on hydrogen bonding (oxalamide carbonyl) and hydrophobic packing (indoline/piperidine moieties) .

- Pharmacophore Mapping : Identify critical features (e.g., distance between aromatic rings and basic nitrogen) using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.